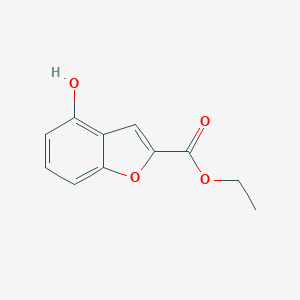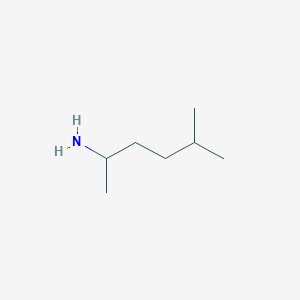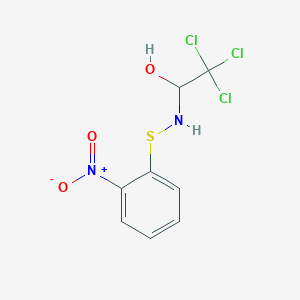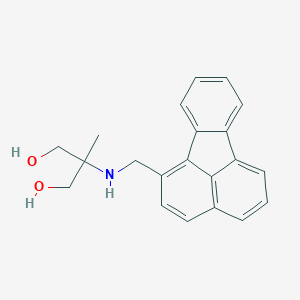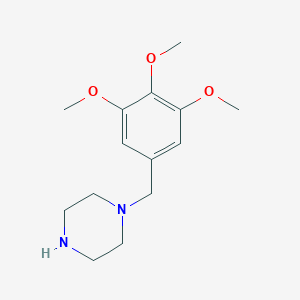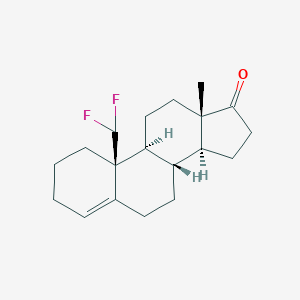
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Übersicht
Beschreibung
The compound 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is a derivative of oxindole, which is a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and pharmaceuticals. The oxindole core is a versatile scaffold in medicinal chemistry, often modified to enhance biological activity or to create novel compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related 2-(3-oxoindolin-2-ylidene)acetonitriles has been achieved through different methods. One approach involves oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds via nucleophilic intramolecular cyclization and oxidation of the aniline moiety, leading to improved yields and reaction scope . Another method is a one-pot synthesis that starts with ortho-nitroacetophenones and involves a base-assisted aldol reaction, followed by hydrocyanation and reductive cyclization . These methods highlight the synthetic versatility of the oxindole core and its derivatives.
Molecular Structure Analysis
The molecular structure of oxindole derivatives like 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is characterized by the presence of an indole ring fused with a lactam structure. The oxindole core itself is a bicyclic system consisting of a benzene ring fused to a pyrrolidone ring. Substituents on the oxindole core, such as hydroxyl groups, nitriles, and exocyclic double bonds, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxindole derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles from 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones involves reactions with Appel’s salt, leading to dithiazole ring-opening reactions . Additionally, base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles can result in unexpected fragmentation and 1,2-aryl shifts, yielding 3-hydroxyindolin-2-ones or hexahydropyrrolo[3,2-b]indoles depending on the protection of the nitrogen atoms .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile are not detailed in the provided papers, oxindole derivatives generally exhibit properties that make them valuable in drug design. These properties include moderate polarity due to the lactam nitrogen and potential hydrogen bonding from substituents like hydroxyl groups. The presence of a nitrile group can also contribute to the compound's reactivity, making it a candidate for further functionalization.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
One-Pot Synthesis Techniques : A one-pot approach for synthesizing 2-(3-oxoindolin-2-yl)acetonitriles has been developed, showcasing a base-assisted aldol reaction followed by hydrocyanation, leading to an unusual reductive cyclization reaction (Aksenov et al., 2022).
Base-Assisted Transformations : Studies have explored base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, revealing unexpected reactions and products, such as 3-hydroxyindolin-2-ones and hexahydropyrrolo[3,2-b]indoles (Aksenov et al., 2022).
Nucleophilic Intramolecular Cyclization : A method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles via nucleophilic intramolecular cyclization involving oxidation has been described, improving yields and expanding reaction scope (Aksenov et al., 2022).
Stereochernistry Analysis : The stereochemistry of functionally-substituted 2-oxoindolin-3-ylidene derivatives, including substituted acetonitriles, has been established using pmr and ir spectroscopy (Long, Richards, & Ross, 1978).
Palladium-Catalyzed Cascade Reactions : A palladium-catalyzed three-component cascade reaction has been utilized to synthesize 2-arylquinoline-4-carboxylates from 2-(2-oxoindolin-3-yl)acetonitrile, showcasing high functional group tolerance and polarity-sensitive fluorescence properties (Zhao et al., 2021).
Lewis Acid-Catalyzed Reactions : Indium chloride as a Lewis acid catalyst has been used in a three-component reaction, yielding functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides (Jiang & Yan, 2016).
Biological and Pharmacological Studies
- Anticancer Applications : The reduction of 2-(3-oxoindolin-2-yl)acetonitriles has been utilized in preparing 2-(1H-Indol-3-yl)acetamides with antiproliferative properties, highlighting potential applications in cancer research (Aksenov et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUDHCNWCIINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



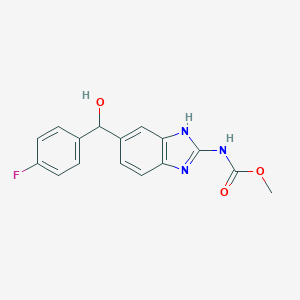
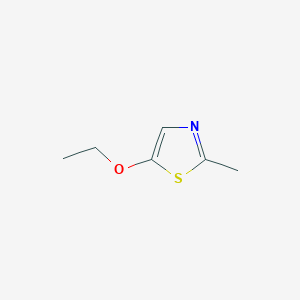
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
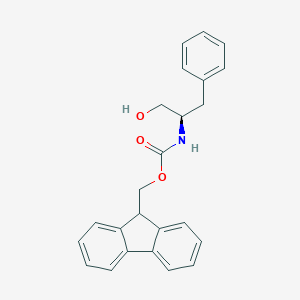
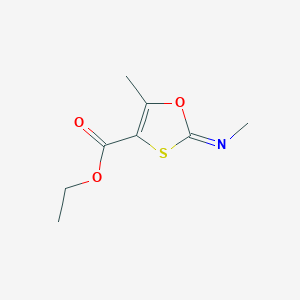
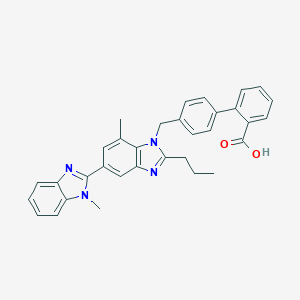
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
